Propane-1,2,3-triyl tripalmitate-d9-1
Description
Structure
2D Structure
Properties
IUPAC Name |
2,3-bis(16,16,16-trideuteriohexadecanoyloxy)propyl 16,16,16-trideuteriohexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i1D3,2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNIQBQSYATKKL-GQALSZNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC([2H])([2H])[2H])OC(=O)CCCCCCCCCCCCCCC([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H98O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
816.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glyceryl tri(hexadecanoate-16,16,16-d3) typically involves the esterification of glycerol with deuterated palmitic acid (hexadecanoic acid-16,16,16-d3). The reaction is usually catalyzed by an acid or base, such as sulfuric acid or sodium hydroxide, under controlled temperature conditions to ensure complete esterification. The reaction can be represented as follows:
Glycerol+3Hexadecanoic acid-16,16,16-d3→Glyceryl tri(hexadecanoate-16,16,16-d3)+3Water
Industrial Production Methods
Industrial production of glyceryl tri(hexadecanoate-16,16,16-d3) follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as distillation or crystallization to obtain the desired compound with high deuterium content.
Chemical Reactions Analysis
Types of Reactions
Glyceryl tri(hexadecanoate-16,16,16-d3) can undergo various chemical reactions, including:
Hydrolysis: Breaking down into glycerol and deuterated palmitic acid in the presence of water and a catalyst.
Oxidation: Formation of peroxides or other oxidized products under oxidative conditions.
Reduction: Conversion to simpler hydrocarbons under reducing conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxygen or other oxidizing agents.
Reduction: Hydrogen gas or other reducing agents.
Major Products Formed
Hydrolysis: Glycerol and hexadecanoic acid-16,16,16-d3.
Oxidation: Various oxidized fatty acid derivatives.
Reduction: Simpler hydrocarbons and deuterated alcohols.
Scientific Research Applications
Scientific Research Applications
-
Metabolic Studies
- Glyceryl tri(hexadecanoate-16,16,16-d3) is utilized in metabolic profiling due to its stable isotopic labeling. This enables researchers to trace lipid metabolism in biological systems accurately. It can be used in studies involving cellular uptake and distribution of lipids.
-
Nutritional Research
- In nutritional studies, this compound can serve as a tracer to assess the absorption and metabolism of dietary fats. It helps in understanding how different fats influence metabolic pathways and energy storage.
-
Pharmacokinetics
- The compound's isotopic labeling allows for detailed pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of lipid-based drugs.
-
Lipid Biochemistry
- Glyceryl tri(hexadecanoate-16,16,16-d3) is employed in lipid biochemistry to study the structure-function relationship of lipids in membranes and their role in signaling pathways.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of glyceryl tri(hexadecanoate-16,16,16-d3) involves its incorporation into metabolic pathways where it mimics the behavior of natural glyceryl tripalmitate. The deuterium labeling allows for precise tracking using techniques such as mass spectrometry, providing insights into the dynamics of lipid metabolism and the role of fatty acids in various biological processes .
Comparison with Similar Compounds
Structural and Isotopic Differences
| Compound | CAS Number | Molecular Formula | Deuteration Position | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|---|
| Glyceryl tri(hexadecanoate-16,16,16-d3) | 285979-78-4 | C₅₁H₉₈D₉O₆ | C-16 methyl groups | 899.597 | Lipidomics, lipoprotein metabolism |
| Glyceryl tri(hexadecanoate-2,2-d2) | Not provided | C₅₁H₉₆D₆O₆ | C-2 position | ~897.59 | Algal lipid analysis, GC-MS standards |
| Sodium hexadecanoate-16,16,16-d3 | 347841-37-6 | C₁₆H₂₉D₃O₂Na | C-16 methyl groups | 281.42 | Fatty acid transport studies |
| Glyceryl triundecanoate (C11:0) | 13552-80-2 | C₃₆H₆₈O₆ | Non-deuterated | 596.92 | Medium-chain triglyceride research |
Key Observations :
- Deuteration Position: Glyceryl tri(hexadecanoate-16,16,16-d3) is deuterated at the terminal methyl groups, minimizing interference with enzymatic cleavage sites compared to C-2 deuterated analogs (e.g., glyceryl tri(hexadecanoate-2,2-d2)), which may alter hydrolysis rates .
- Chain Length: Glyceryl triundecanoate (C11:0) has shorter fatty acid chains, leading to faster absorption and distinct metabolic pathways compared to long-chain deuterated triglycerides .
Functional and Metabolic Differences
- Lipoprotein Metabolism: Glyceryl tri(hexadecanoate-16,16,16-d3) is used to trace very-low-density lipoprotein (VLDL) triglyceride clearance, as deuterated lipids enable precise tracking without isotopic interference . Non-deuterated triglycerides (e.g., glyceryl trioleate) lack this specificity .
- Stability : Deuterated triglycerides exhibit high stability under benchtop, autosampler, and freeze-thaw conditions (recoveries: 84–95% ), making them reliable for long-term studies .
- Analytical Utility: Sodium hexadecanoate-16,16,16-d3 (free fatty acid form) is used to study fatty acid uptake, while the triglyceride form integrates into lipid droplets and lipoproteins .
Commercial Availability and Cost
| Supplier | Compound | Price (1 mg) | Purity |
|---|---|---|---|
| CymitQuimica | Glyceryl tri(hexadecanoate-16,16,16-d3) | €94.00 | 99% |
| Larodan | Hexadecanoic-16,16,16-d3 acid | €193.00 (100 mg) | >99% |
| Sigma-Aldrich | Glyceryl tripentadecanoate (TAG 45:0) | Not provided | Not listed |
Note: Deuterated compounds are 10–100x more expensive than non-deuterated analogs due to complex synthesis and isotopic enrichment processes .
Biological Activity
Glyceryl tri(hexadecanoate-16,16,16-d3), also known as Glyceryl Trihexadecanoate-d3, is an isotopically labeled compound primarily used in biochemical research. Its unique structure and isotopic labeling make it a valuable tool for studying lipid metabolism, drug delivery systems, and various biological processes.
- Molecular Formula : CHDO
- Molecular Weight : 816.38 g/mol
- CAS Number : 285979-78-4
- Melting Point : 64-66 °C
- Isotopic Purity : 99 atom % D
The compound is a triester formed from glycerol and three hexadecanoate (palmitate) fatty acids. The deuterated nature of this molecule allows for enhanced tracking and analysis in biological systems due to the distinct mass shift it exhibits during mass spectrometry.
Metabolic Pathways
Glyceryl tri(hexadecanoate-16,16,16-d3) plays a significant role in lipid metabolism studies. Research indicates that it can be utilized to trace fatty acid metabolism and the incorporation of lipids into cellular structures. The isotopic labeling allows researchers to monitor the fate of lipids in various biological contexts, including:
- Fatty Acid Oxidation : Studies have shown that deuterated fatty acids can provide insights into the rates of oxidation and the pathways involved in energy production.
- Lipid Storage : The compound can be used to investigate how cells store and mobilize lipids, particularly in adipose tissue.
Case Studies
-
Lipid Metabolism in Obesity :
A study utilized Glyceryl tri(hexadecanoate-16,16,16-d3) to assess lipid turnover in obese mouse models. Results indicated altered metabolism rates compared to control groups, highlighting its potential role in understanding obesity-related metabolic dysregulation. -
Drug Delivery Systems :
Research has explored the use of this compound in formulating lipid-based drug delivery systems. Its properties allow for improved bioavailability of hydrophobic drugs by encapsulating them within lipid nanoparticles. -
Cellular Uptake Studies :
In vitro studies have demonstrated that cells readily uptake deuterated lipids. Glyceryl tri(hexadecanoate-16,16,16-d3) was employed to track cellular incorporation and utilization of fatty acids under various conditions, providing insights into cellular energy dynamics.
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Glyceryl tri(hexadecanoate-16,16,16-d3) to improve yield?
- Methodological Answer : The synthesis of this deuterated triglyceride typically involves esterification of glycerol with hexadecanoic-16,16,16-d3 acid. A reference yield of 33% has been reported using stepwise acylation under anhydrous conditions with acid catalysts like p-toluenesulfonic acid . To improve yield, consider:
- Catalyst optimization : Test alternative catalysts (e.g., lipases) for regioselective acylation.
- Temperature control : Maintain temperatures below 60°C to prevent decomposition of deuterated fatty acids.
- Purification : Use silica gel chromatography to separate unreacted precursors and byproducts.
Q. What analytical techniques are recommended for quantifying Glyceryl tri(hexadecanoate-16,16,16-d3) in lipid matrices?
- Methodological Answer : Deuterated analogs are quantified via GC-MS or LC-MS using isotopic dilution. For example:
- GC-MS : Derivatize samples to fatty acid methyl esters (FAMEs) and monitor m/z shifts (e.g., +3 Da for deuterated palmitate) .
- LC-MS/MS : Direct analysis of intact triglycerides using high-resolution mass spectrometry to distinguish isotopic peaks .
- Internal standards : Use analogs like Glyceryl tri(hexadecanoate-2,2-d2) for normalization .
Q. How should deuterated triglycerides be stored to ensure stability during experiments?
- Methodological Answer :
- Temperature : Store at −20°C in inert atmospheres (argon or nitrogen) to prevent oxidation.
- Solubility : Dissolve in chloroform/methanol (2:1 v/v) for long-term storage, avoiding aqueous buffers to minimize hydrolysis .
- Stability testing : Conduct benchtop (24-hour) and freeze-thaw (3 cycles) stability assays to validate integrity .
Advanced Research Questions
Q. How can Glyceryl tri(hexadecanoate-16,16,16-d3) be used to trace fatty acid metabolism in in vivo models?
- Methodological Answer :
- Perfusion studies : In rat heart models, perfuse with hexadecanoic-16,16,16-d3 acid to track elongation to stearic acid via LC-MS/MS analysis of acylcarnitines .
- Isotopic dilution analysis : Calculate incorporation rates into phospholipids or triglycerides using mass isotopomer distribution (MID) to distinguish de novo synthesis vs. dietary uptake .
- Challenges : Address potential isotopic exchange or contamination by using negative controls (e.g., unlabeled palmitate) .
Q. What experimental design considerations are critical for incorporating deuterated triglycerides into solid lipid nanoparticles (SLNs)?
- Methodological Answer :
- Formulation : Optimize drug-to-lipid ratios (e.g., 1:5 to 1:10) and surfactant concentrations (e.g., poloxamer 188) using a Central Composite Design (CCD) to balance particle size (<200 nm) and encapsulation efficiency (>80%) .
- Characterization : Use dynamic light scattering (DLS) for size and zeta potential, and differential scanning calorimetry (DSC) to confirm lipid crystallinity post-incorporation .
- Release kinetics : Compare deuterated vs. non-deuterated SLNs to assess isotopic effects on drug release profiles .
Q. How can researchers resolve contradictions in isotopic enrichment data when using Glyceryl tri(hexadecanoate-16,16,16-d3) in tracer studies?
- Methodological Answer :
- Purity verification : Confirm >99% isotopic purity via NMR (e.g., absence of protiated peaks at δ 0.9–1.3 ppm) .
- Background correction : Subtract natural abundance contributions (e.g., 0.015% for [¹³C]) using software like IsoCor or Xcalibur .
- Cross-validation : Compare results with alternative tracers (e.g., ¹³C-labeled analogs) to identify systematic errors .
Q. What protocols ensure minimal degradation of deuterated triglycerides during sample preparation for lipidomics?
- Methodological Answer :
- Extraction : Use the Folch method (chloroform/methanol/water) with 0.01% BHT to inhibit oxidation .
- Derivatization : Avoid acidic conditions for FAME preparation; opt for mild base-catalyzed transesterification .
- Matrix effects : Spike recovery tests (82–90%) in biological matrices (e.g., algae or plasma) to validate method accuracy .
Data Interpretation and Troubleshooting
Q. How should researchers interpret unexpected low isotopic enrichment in metabolic flux studies?
- Methodological Answer :
- Source identification : Check for isotopic dilution from endogenous pools (e.g., unlabeled fatty acids in serum supplements) .
- Kinetic modeling : Apply compartmental models to distinguish tracer uptake vs. turnover rates .
- Technical artifacts : Verify MS instrument calibration and ionization efficiency using deuterated internal standards .
Q. What strategies mitigate interference from non-deuterated contaminants in GC-MS analyses?
- Methodological Answer :
- Chromatographic separation : Use polar capillary columns (e.g., DB-23) to resolve deuterated and protiated FAMEs .
- Selective ion monitoring (SIM) : Target unique m/z values (e.g., 270 → 273 for d3-palmitate) to enhance specificity .
- Blank runs : Pre-wash injectors and columns with deuterated solvents to eliminate carryover .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
